molecular formula C17H17ClF3N5O2S B2798577 N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride CAS No. 2034520-73-3

N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride

Cat. No.: B2798577
CAS No.: 2034520-73-3
M. Wt: 447.86
InChI Key: MABYPMIZFBSPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H17ClF3N5O2S and its molecular weight is 447.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of novel heterocyclic structures, which are crucial in pharmaceutical research due to their potential biological activities. Research has shown the versatility of related compounds in reacting with various nitrogen nucleophiles to afford regioselectively derivatives like isoxazole, pyrazole, and pyrimidine, among others. These reactions are significant for the design of compounds with potential pharmacological activities (S. Bondock, Abd El-Gaber Tarhoni, A. Fadda, 2011).

Antimicrobial and Anticancer Activities

Compounds synthesized from N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride derivatives have exhibited promising antimicrobial activities. The synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and their antimicrobial properties highlight the potential of these compounds in developing new antimicrobial agents (V. L. Gein, T. M. Zamaraeva, N. A. Buzmakova, T. F. Odegova, L. F. Gein, 2015). Moreover, the modification of these compounds has led to the creation of derivatives with significant cytotoxic properties, suggesting their potential use in cancer therapy (S. Y. Mansour, G. H. Sayed, S. A. Al-halim, M. I. Marzouk, S. Shaban, 2020).

Molecular Structure and Supramolecular Aggregation

The structural modifications of thiazolo[3, 2-a]pyrimidines, closely related to the target compound, have been studied to understand their conformational features and how these affect supramolecular aggregation. This research provides insights into the design of compounds with desirable physical and chemical properties, which is crucial for drug design and material science (H. Nagarajaiah, N. Begum, 2014).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]pyrimidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S.ClH/c1-24(2)8-9-25(15(26)14-21-6-3-7-22-14)16-23-12-5-4-11(10-13(12)28-16)27-17(18,19)20;/h3-7,10H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABYPMIZFBSPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.